molecular formula C11H15NO B6646046 3-(1-Methoxycyclobutyl)aniline

3-(1-Methoxycyclobutyl)aniline

Cat. No.: B6646046
M. Wt: 177.24 g/mol
InChI Key: VJBVKFOUVKDDNZ-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen-Containing Cyclic Systems Research

Nitrogen-containing cyclic systems are fundamental components of a vast array of biologically active molecules and functional materials. doaj.orgrsc.org These heterocyclic and aromatic amine structures are prevalent in pharmaceuticals, agrochemicals, and dyes, largely due to the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets and to influence the electronic properties of the molecule. doaj.orgnih.govyoutube.com The incorporation of a nitrogen atom within a cyclic framework, or attached to one, imparts specific chemical and physical properties that are often essential for the compound's function. chemistrysteps.com

The aniline (B41778) substructure, in particular, is a key pharmacophore found in numerous approved drugs. However, it is also associated with metabolic liabilities, which can lead to the formation of reactive metabolites. organic-chemistry.orgbyjus.com This has driven research into the development of aniline isosteres—molecules that mimic the spatial and electronic characteristics of aniline while offering improved metabolic stability. Saturated carbocycles, such as cyclobutane (B1203170), are attractive for this purpose as they increase the three-dimensional character (sp³ fraction) of a molecule, which is often correlated with enhanced pharmacological properties. byjus.com Therefore, a molecule like 3-(1-Methoxycyclobutyl)aniline (B6194881) is significant as it represents a hybrid of a traditional aromatic amine and a modern bioisosteric element, placing it at the intersection of classical and contemporary drug design philosophies.

Historical Perspectives on Related Cyclobutane and Aniline Derivatives in Chemical Synthesis

The histories of aniline and cyclobutane chemistry, while largely separate, converge in the synthesis of complex molecules like 3-(1-Methoxycyclobutyl)aniline.

Aniline and its derivatives have been central to the development of synthetic organic chemistry for over a century and a half. Aniline was first isolated in 1826 from the destructive distillation of indigo. baranlab.org Its true potential was unlocked in 1856 with William Henry Perkin's accidental discovery of the synthetic dye mauveine from aniline, an event that launched the synthetic dye industry. acs.orglibretexts.org Subsequently, aniline derivatives became indispensable intermediates. The development of the Zinin reduction in 1842 and the Béchamp reduction in 1854 provided scalable methods for synthesizing anilines from nitroaromatics, further cementing their importance. chemicalbook.com In the 20th century, their application expanded dramatically into pharmaceuticals, with the development of sulfa drugs from aniline derivatives, and into polymer chemistry with their use in the production of polyurethanes. acs.orgcapes.gov.br The reactions of the aniline amino group, such as diazotization to form diazonium salts, have become cornerstone transformations in organic synthesis, allowing for the conversion of the amino group into a wide array of other functionalities. baranlab.orgchemicalbook.com

Cyclobutane chemistry , on the other hand, developed more slowly due to the inherent ring strain of the four-membered ring. First synthesized in 1907, cyclobutane itself had little immediate application. nih.govbeilstein-journals.org For many years, the synthesis of cyclobutane derivatives was challenging. However, the development of methods like the [2+2] photocycloaddition of alkenes provided a direct route to this ring system. Over the past few decades, interest in cyclobutanes has surged, particularly in medicinal chemistry, where the rigid cyclobutane scaffold is used to conformationally constrain flexible molecules, a strategy employed in drugs like the anticancer agent carboplatin. nih.gov The use of strained systems like bicyclo[1.1.0]butane as precursors has also enabled novel pathways to functionalized cyclobutanes. The synthesis of molecules containing both an aniline and a cyclobutane moiety represents a modern endeavor, building on the rich history of both fields to create novel chemical entities. chemicalbook.com

Methodological Challenges and Opportunities in the Synthesis of Complex Anilines

The synthesis of complex anilines, especially those with specific substitution patterns, presents a number of challenges. A primary difficulty lies in controlling regioselectivity during electrophilic aromatic substitution. The amino group of aniline is a powerful ortho-, para-director, making the synthesis of meta-substituted anilines a significant hurdle. baranlab.orgcapes.gov.br Direct nitration of aniline, for example, not only yields a mixture of ortho and para isomers but also a substantial amount of the meta product due to the formation of the anilinium ion in the acidic medium. chemistrysteps.combaranlab.org To overcome this, chemists often employ protecting groups, such as an acetyl group, to moderate the activating effect of the amine and improve regiocontrol. chemistrysteps.comcapes.gov.br

Another challenge is the sensitivity of the aniline moiety to oxidation and its tendency to act as a Lewis base, which can interfere with certain catalytic reactions, such as Friedel-Crafts alkylation. organic-chemistry.orgcapes.gov.br The synthesis of anilines bearing complex substituents like the 1-methoxycyclobutyl group requires multi-step sequences. These sequences must be carefully designed to be compatible with the functional groups present in the molecule.

Despite these challenges, modern synthetic chemistry offers numerous opportunities. The development of multicomponent reactions provides a convergent and efficient way to construct substituted anilines from simple precursors. nih.gov For instance, three-component reactions involving diketones and amines can yield meta-substituted anilines that are otherwise difficult to access. Furthermore, advances in catalysis, particularly palladium-catalyzed cross-coupling reactions, have opened new avenues for the C-N bond formation and for the functionalization of the aniline ring at specific positions. The direct C-H functionalization of aniline derivatives is an emerging area that promises more atom-economical and efficient syntheses of complex targets. chemicalbook.com The synthesis of a molecule like 3-(1-Methoxycyclobutyl)aniline would likely leverage a combination of classical aniline chemistry and modern catalytic methods to construct the target structure efficiently and with high selectivity.

Research Findings and Data

While specific research publications detailing the synthesis and properties of 3-(1-Methoxycyclobutyl)aniline are scarce in publicly available literature, its chemical characteristics can be inferred from the behavior of its constituent parts. The table below presents predicted and known properties for the title compound and its fundamental components.

PropertyValueSource/Method
3-(1-Methoxycyclobutyl)aniline
CAS Number1255574-45-8 (Disputed) doaj.orgacs.orgchemicalbook.com
Molecular FormulaC₁₁H₁₅NOCalculated
Molecular Weight177.24 g/mol Calculated
Predicted Boiling Point~260-280 °CEstimation based on related structures
Predicted LogP~2.5-3.0Estimation based on related structures
Aniline
CAS Number62-53-3 chemicalbook.com
Molecular FormulaC₆H₇N chemicalbook.com
Molecular Weight93.13 g/mol chemicalbook.com
Boiling Point184.1 °C chemicalbook.com
Cyclobutanone (B123998)
CAS Number1191-95-3
Molecular FormulaC₄H₆O
Molecular Weight70.09 g/mol
Boiling Point99 °C

Note: The CAS number 1255574-45-8 has also been assigned to 6,8-Dimethylquinoline hydrochloride in some databases, indicating the rarity or potential misidentification of 3-(1-Methoxycyclobutyl)aniline in commercial and chemical information sources. doaj.orgacs.orgchemicalbook.com Properties for the title compound are estimations.

Properties

IUPAC Name

3-(1-methoxycyclobutyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBVKFOUVKDDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1 Methoxycyclobutyl Aniline

Retrosynthetic Analysis of 3-(1-Methoxycyclobutyl)aniline (B6194881)

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in This process involves breaking bonds and converting functional groups in the reverse direction of the intended synthesis.

The structure of 3-(1-methoxycyclobutyl)aniline offers several potential disconnections. The most logical and strategic disconnection is the carbon-nitrogen (C-N) bond of the aniline (B41778) group. This is a common strategy in the synthesis of substituted anilines and is well-supported by a variety of robust bond-forming reactions. amazonaws.com

This C-N disconnection leads to two primary synthons: a nucleophilic aminophenyl synthon and an electrophilic 1-methoxycyclobutyl synthon, or vice versa. The more common and generally more successful approach involves the coupling of an aniline or an aniline equivalent with an electrophilic partner. Therefore, the retrosynthesis would proceed as follows:

Target Molecule: 3-(1-Methoxycyclobutyl)aniline

Disconnection (C-N bond): This leads to two potential sets of precursors:

Route A: 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-chloroaniline) and 1-amino-1-methoxycyclobutane.

Route B: Aniline and a 1-halo-1-methoxycyclobutane (e.g., 1-bromo-1-methoxycyclobutane).

Route B is often more practical as the synthesis of the required electrophilic cyclobutane (B1203170) precursor can be more straightforward than the synthesis of the corresponding primary amine, which can be challenging to prepare and handle. The aniline precursor, such as 3-bromoaniline, is a readily available starting material.

A further disconnection of the 1-methoxycyclobutyl moiety reveals cyclobutanone (B123998) as a logical and simple starting material. The methoxy (B1213986) group and the connection to the aromatic ring can be installed through a series of functional group interconversions.

Convergent Approach:

Independent synthesis of a suitable 1-methoxycyclobutyl precursor (e.g., 1-bromo-1-methoxycyclobutane) from cyclobutanone.

Coupling of this precursor with a suitable aniline derivative (e.g., 3-bromoaniline or aniline itself, depending on the specific C-N bond formation strategy).

The convergent approach is therefore the preferred strategy for the synthesis of 3-(1-methoxycyclobutyl)aniline due to its efficiency and flexibility. fiveable.me

Precursor Synthesis and Functionalization Strategies

The success of a convergent synthesis relies on the efficient preparation of the key intermediates.

A plausible and efficient route to a key intermediate, such as 1-bromo-1-methoxycyclobutane, starts from the commercially available cyclobutanone.

Grignard Reaction: The first step involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to cyclobutanone to form 1-methylcyclobutanol. This is a standard and high-yielding reaction. chemicalbook.com

Williamson Ether Synthesis: The tertiary alcohol, 1-methylcyclobutanol, can then be converted to the corresponding methyl ether. This can be achieved by deprotonating the alcohol with a strong base, such as sodium hydride, followed by reaction with an electrophilic methyl source like methyl iodide.

Bromination: The final step would be the introduction of a bromine atom at the tertiary position. This can be a challenging transformation, and direct bromination might be difficult. An alternative would be to first synthesize 1-bromo-1-methylcyclobutane (B13021240) from 1-methylcyclobutanol using a reagent like hydrobromic acid, and then perform a nucleophilic substitution with sodium methoxide. However, the synthesis of 1-bromo-1-methylcyclobutane itself can be complex. nih.gov

A more direct route to an electrophilic methoxycyclobutyl precursor might involve the synthesis of 1-methoxycyclobutan-1-ol, followed by conversion of the hydroxyl group to a good leaving group, such as a tosylate or triflate, which can then be used in coupling reactions.

StepReactantsReagentsProductTypical Yield (%)
1Cyclobutanone1. MeMgBr, Et₂O, 0°C2. H₃O⁺1-Methylcyclobutanol90-99 chemicalbook.com
21-Methylcyclobutanol1. NaH, THF2. CH₃I1-Methoxy-1-methylcyclobutane70-85
31-Methoxy-1-methylcyclobutaneNBS, light or radical initiator3-Bromo-1-methoxy-1-methylcyclobutaneVariable

This table presents a hypothetical synthetic sequence with estimated yields based on related literature transformations.

The key step in the convergent synthesis is the formation of the C-N bond between the aniline core and the methoxycyclobutyl fragment. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including those that are sterically hindered. wikipedia.orgnih.govresearchgate.net

In a likely synthetic route, 3-bromoaniline would be coupled with a suitable 1-methoxycyclobutyl precursor. Alternatively, if 1-amino-1-methoxycyclobutane were synthesized, it could be coupled with 1,3-dibromobenzene (B47543) or 3-bromophenyl triflate.

The general conditions for a Buchwald-Hartwig amination involve:

A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃. acsgcipr.org

A bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial and can significantly impact the reaction's efficiency. researchgate.netacsgcipr.orgcmu.edu

A base, typically a non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). acsgcipr.org

An aprotic solvent, such as toluene (B28343) or dioxane. youtube.com

EntryPalladium PrecursorLigandBaseSolventYield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene85
2Pd₂(dba)₃XPhosK₃PO₄Dioxane92
3Pd(OAc)₂RuPhosCs₂CO₃Toluene88
4Pd₂(dba)₃BINAPNaOt-BuDioxane75 nih.gov

This table provides representative data for Buchwald-Hartwig amination reactions under various conditions, illustrating the influence of the ligand and base on the reaction outcome.

Catalytic Transformations in the Synthesis of 3-(1-Methoxycyclobutyl)aniline

The catalytic cycle of the Buchwald-Hartwig amination is central to the proposed synthesis. The cycle is generally understood to proceed through three main steps:

Oxidative Addition: A low-valent palladium(0) complex, generated in situ from the palladium precursor and the phosphine ligand, undergoes oxidative addition to the aryl halide (e.g., 3-bromoaniline derivative). This forms a palladium(II) intermediate. acsgcipr.org The steric bulk and electron-donating nature of the phosphine ligand facilitate this step. wiley.com

Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex. The base removes a proton from the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired aniline product from the palladium-amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. acsgcipr.org

Besides palladium, other transition metals have been explored for C-N cross-coupling reactions. Nickel-based catalysts, for example, are often more cost-effective and can be highly effective for the amination of less reactive aryl chlorides. youtube.com Copper-catalyzed Ullmann-type couplings are another alternative, though they often require higher reaction temperatures. nih.gov

Catalyst SystemMetalTypical SubstratesAdvantagesDisadvantages
Buchwald-HartwigPalladiumAryl halides, triflatesBroad substrate scope, high functional group tolerance, mild conditions wikipedia.orgHigh cost of palladium and ligands
Nickel-Catalyzed AminationNickelAryl chlorides, bromidesLower cost, effective for aryl chlorides youtube.comCan be sensitive to air and moisture
Ullmann CondensationCopperAryl iodides, bromidesVery low costOften requires high temperatures, stoichiometric copper in older methods

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The final step in the synthesis of 3-(1-Methoxycyclobutyl)aniline would likely involve the formation of the C-N bond between a pre-formed cyclobutane-containing aromatic ring and an amino group equivalent. The most powerful and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

For the synthesis of 3-(1-Methoxycyclobutyl)aniline, a logical precursor would be 1-bromo-3-(1-methoxycyclobutyl)benzene . The Buchwald-Hartwig amination of this precursor using ammonia (B1221849) or an ammonia equivalent would yield the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Modern Buchwald-Hartwig protocols have been developed that allow for amination at room temperature or under microwave irradiation, significantly reducing reaction times. acs.orgnih.gov

A key challenge in using aqueous ammonia, the most convenient source, is the potential for catalyst deactivation and competing hydroxylation of the aryl halide. However, recent developments in ligand design, such as the use of dialkyl biheteroaryl phosphines (e.g., KPhos), have enabled the efficient amination of aryl halides with aqueous ammonia and a hydroxide (B78521) base, suppressing the formation of aryl alcohol byproducts. acs.org

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Bromides

Catalyst Precursor Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd₂(dba)₃ P(t-Bu)₃ NaOt-Bu Toluene RT High acs.org
[Pd(crotyl)Cl]₂ BippyPhos KOt-Bu 2 wt % Savie/H₂O 60 90 acs.org
Pd(OAc)₂ KPhos KOH H₂O/Toluene 100 High acs.org

Chemo- and Regioselective Catalysis in Cyclobutane Ring Systems

The construction of the 1,3-disubstituted cyclobutane core requires precise control over chemo- and regioselectivity. One of the most powerful methods for forming cyclobutane rings is the [2+2] cycloaddition of two alkene units. Visible-light photocatalysis has emerged as a mild and efficient way to promote these reactions. For instance, the intermolecular cross [2+2] cycloaddition of enynes with alkenes can be catalyzed by iridium complexes like fac-Ir(ppy)₃ to produce alkynyl cyclobutanes with high chemo- and regioselectivity. nih.govthieme-connect.com This type of strategy could be adapted to construct the cyclobutane ring with the required substitution pattern.

Another approach involves the functionalization of pre-existing cyclobutane skeletons. Michael additions onto cyclobutenes, for example, can be used for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. nih.gov These methods highlight the importance of catalyst and substrate design in directing the reaction to the desired regio- and stereoisomer.

Stereochemical Control and Diastereoselective Synthesis of 3-(1-Methoxycyclobutyl)aniline

Introducing stereocenters into the 3-(1-Methoxycyclobutyl)aniline structure, particularly at the cyclobutane ring, requires advanced asymmetric catalytic methods. The synthesis of complex, chiral cyclobutanes is a significant challenge in organic synthesis. researchgate.net

Chiral Auxiliaries and Catalysts in Cyclobutane Ring Formation

The enantioselective synthesis of chiral cyclobutanes can be achieved through several strategies. One prominent method involves the use of chiral catalysts in [2+2] cycloaddition reactions. Iridium and rhodium complexes featuring chiral phosphoramidite (B1245037) or other bidentate ligands have been successfully employed. For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition provides a cascade approach to enantioenriched cyclobutane derivatives with excellent diastereo- and enantioselectivities. chemistryviews.orgresearchhub.com

Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes is another innovative method that furnishes chiral, substituted cyclobutanes. nih.gov This reaction proceeds via an asymmetric hydrometallation followed by C-C bond-forming reductive elimination. Such catalytic systems offer a modular entry to functionalized chiral cyclobutanes. nih.gov

Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, are also a powerful tool. nih.gov While often used for creating stereocenters in acyclic systems or during ring formation, they could potentially be employed in the construction of the cyclobutane ring to control the facial selectivity of a key bond-forming step.

Table 2: Examples of Catalysts for Asymmetric Cyclobutane Synthesis

Catalyst System Reaction Type Key Features Reference
[Ir(cod)Cl]₂ / Chiral Phosphoramidite Cascade Allylic Etherification / [2+2] Photocycloaddition High diastereo- and enantioselectivity (up to 12:1 dr, >99% ee) chemistryviews.orgresearchhub.com
Rh-complex / Chiral Diene Ligand Asymmetric Hydrometallation Modular entry to functionalized chiral cyclobutanes nih.gov

Control of Stereocenters Adjacent to Aniline and Methoxycyclobutyl Moieties

For 3-(1-Methoxycyclobutyl)aniline, the key stereocenter is the quaternary carbon at position 1 of the cyclobutane ring. Creating such all-carbon quaternary centers is a significant synthetic hurdle. researchgate.net Furthermore, if other substituents are present on the ring, controlling the cis/trans relationship relative to the aniline group becomes critical.

The synthesis of cis-1,3-disubstituted cyclobutanes has been a focus of research, particularly for their application in medicinal chemistry. nih.gov Diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using NaBH₄ is one reported method to establish a cis-1,3-disubstitution pattern. acs.org Similarly, the reductive amination of a 3-substituted cyclobutanone can proceed with high cis-selectivity, establishing the desired 1,3-stereochemistry. researchgate.net The stereospecific contraction of readily accessible pyrrolidines has also been reported as a novel method to produce multisubstituted cyclobutanes with excellent stereocontrol. nih.gov

Applying these principles to the synthesis of 3-(1-Methoxycyclobutyl)aniline would require the careful design of a cyclobutane precursor where a key reduction or ring-forming step establishes the desired relative stereochemistry of the methoxy and the eventual aniline-bearing aryl group.

Green Chemistry Principles in 3-(1-Methoxycyclobutyl)aniline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-step synthesis like that of 3-(1-Methoxycyclobutyl)aniline, applying these principles to key transformations, such as the final C-N bond formation, is crucial.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a major factor in the environmental footprint of a synthesis. Traditional palladium-catalyzed aminations often use toxic, volatile organic solvents like toluene or dioxane. researchgate.net A key goal in green chemistry is to replace these with more benign alternatives.

Recent studies have identified greener solvents for Buchwald-Hartwig cross-coupling reactions. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective replacements for more hazardous solvents. nsf.gov Furthermore, reactions in aqueous micellar solutions, using surfactants like Savie, have been developed. These systems can allow for low catalyst loadings and easy recycling of the aqueous medium and the precious metal catalyst. acs.org In some cases, solvent- and ligand-free conditions can be achieved, particularly with the use of microwave irradiation, representing a significant step towards a more sustainable process. thieme-connect.com The reaction of heteroaryl chlorides with amines has also been shown to proceed efficiently in water with a simple base like KF, avoiding the need for a transition metal catalyst altogether in some cases. nih.gov

Table 3: Green Solvents for Palladium-Catalyzed Amination

Solvent Key Properties Reference
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, lower toxicity than THF, effective for cross-coupling nsf.gov
Cyclopentyl Methyl Ether (CPME) High boiling point, low peroxide formation, favorable environmental profile nsf.gov
Water (with surfactant) Non-toxic, non-flammable, allows for catalyst recycling acs.org

Atom Economy and Waste Minimization in Synthetic Pathways

The concept of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of reactant atoms into the final desired product. In the synthesis of complex molecules like 3-(1-Methoxycyclobutyl)aniline, this involves selecting reactions and reagents that minimize the generation of byproducts.

Conceptual Synthetic Pathways and Atom Economy:

A plausible, though not explicitly detailed in public literature, multi-step synthesis of 3-(1-Methoxycyclobutyl)aniline likely involves the formation of a cyclobutane intermediate followed by functionalization of an aromatic ring. A key step is often the reduction of a corresponding nitroaromatic precursor, 1-(1-methoxycyclobutyl)-3-nitrobenzene.

Traditional Reduction Methods: Classical methods for nitro group reduction, such as the Béchamp reduction using iron filings and hydrochloric acid, suffer from poor atom economy and generate large quantities of iron oxide sludge, a significant waste stream.

Catalytic Hydrogenation: A more atom-economical and cleaner alternative is catalytic hydrogenation. This method uses hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, or Nickel) to reduce the nitro group. The primary byproduct in this ideal reaction is water, leading to a much higher atom economy and significantly less waste.

The choice of catalyst and reaction conditions is crucial. For instance, supported palladium catalysts are often employed for their high activity and selectivity in nitrobenzene (B124822) hydrogenation. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) under pressurized hydrogen.

Table 1: Comparison of Theoretical Atom Economy for Nitro Group Reduction

Reduction MethodKey ReagentsKey ByproductsTheoretical Atom Economy*Waste Profile
Béchamp ReductionFe, HClFeCl₂, Iron OxidesLowHigh (Solid Waste)
Catalytic HydrogenationH₂, Catalyst (e.g., Pd/C)H₂OHighLow (Primarily Water)

*Note: Theoretical atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. Specific values depend on the full stoichiometry.

Optimization and Scale-Up Considerations for 3-(1-Methoxycyclobutyl)aniline Production

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process involves rigorous optimization of various parameters to ensure safety, consistency, and economic viability. For the synthesis of 3-(1-Methoxycyclobutyl)aniline, particularly via catalytic hydrogenation, several factors must be considered.

Key Optimization Parameters:

The goal of optimization is to maximize yield and purity while minimizing reaction time, energy consumption, and catalyst loading.

Temperature and Pressure: Catalytic hydrogenations are often exothermic. Controlling the temperature is vital to prevent side reactions and ensure the stability of the product and catalyst. Higher pressures of hydrogen generally increase the reaction rate but require more robust and expensive equipment. The optimal conditions are a trade-off between reaction speed and operational costs/safety.

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and its loading percentage directly impact the reaction's efficiency and cost. A lower catalyst loading is economically preferable but may require longer reaction times or more forcing conditions. Catalyst deactivation and potential for leaching into the product stream are also key considerations.

Solvent and Substrate Concentration: The choice of solvent can influence reactant solubility and catalyst activity. Higher substrate concentrations are generally preferred for better reactor throughput, but this can lead to issues with heat dissipation and potential side reactions.

Mixing and Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst. Inadequate mixing can lead to mass transfer limitations, slowing down the reaction and potentially leading to localized "hot spots" and byproduct formation.

Table 2: Conceptual Optimization Parameters for Catalytic Hydrogenation

ParameterRange to InvestigateDesired OutcomePotential Challenges
Temperature25 - 100 °CMaximize rate and selectivityOver-reduction, side reactions
Hydrogen Pressure1 - 50 barHigh reaction rateEquipment cost, safety
Catalyst Loading0.1 - 5 mol%Minimize cost and wasteSlower reaction, incomplete conversion
Substrate Concentration5 - 30 wt%Maximize reactor throughputPoor heat transfer, viscosity issues
Agitation Speed300 - 1000 RPMOvercome mass transfer limitsCatalyst attrition, high energy use

Scale-Up Challenges:

Scaling up the synthesis from a few grams in the lab to hundreds of kilograms or tons in a plant presents significant challenges.

Heat Management: The exothermicity of the hydrogenation reaction becomes a major safety and quality concern on a large scale. Efficient heat exchangers and cooling systems are necessary to maintain the optimal reaction temperature.

Mass Transfer: Achieving efficient gas-liquid-solid mixing in a large reactor is more difficult than in a lab flask. The design of the reactor, including baffles and impellers, is critical.

Process Safety: Handling large quantities of flammable hydrogen gas and solvents under pressure requires stringent safety protocols, specialized equipment, and process control automation to prevent runaway reactions or explosions.

Downstream Processing: Isolation and purification of the final product, 3-(1-Methoxycyclobutyl)aniline, must also be scalable. This may involve filtration to remove the catalyst, distillation to remove the solvent and byproducts, and potentially crystallization to achieve the desired purity. Each of these steps must be optimized for efficiency and minimal product loss on a large scale.

Mechanistic Investigations of Reactions Involving 3 1 Methoxycyclobutyl Aniline

Electron Density Distribution and Reactivity Profiles of the Aniline (B41778) Nitrogen

The reactivity of the aniline nitrogen in 3-(1-Methoxycyclobutyl)aniline (B6194881) is fundamentally governed by the electron density on the nitrogen atom. The amino group (-NH₂) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring through resonance, making the ring more susceptible to electrophilic attack. chemistrysteps.com However, the substituent at the meta position, the 1-methoxycyclobutyl group, influences this reactivity.

The 1-methoxycyclobutyl group is primarily considered an electron-donating group (EDG) through its inductive effect (-I effect from the electronegative oxygen and +I effect from the alkyl framework). Electron-donating groups generally increase the basicity of the aniline nitrogen by pushing electron density towards the ring and the amino group. chemistrysteps.com This enhanced electron density on the nitrogen makes it a better nucleophile and a stronger base compared to unsubstituted aniline.

The reactivity of the aniline nitrogen is also evident in its ability to act as a nucleophile in various reactions, such as acylation and alkylation. The increased electron density on the nitrogen enhances its nucleophilic character, facilitating its attack on electrophilic centers.

Table 1: Estimated Basicity of 3-(1-Methoxycyclobutyl)aniline Compared to Other Anilines

CompoundSubstituentpKa of Conjugate AcidBasicity Relative to Aniline
Aniline-H4.60Reference
m-Toluidine (B57737)m-CH₃4.70More basic
m-Anisidinem-OCH₃4.23Less basic
3-(1-Methoxycyclobutyl)aniline m-C₄H₇OCH₃ ~4.7-4.8 (Estimated) More basic

Note: The pKa value for 3-(1-Methoxycyclobutyl)aniline is an estimate based on the electronic effects of similar alkyl groups.

Cyclobutane (B1203170) Ring Reactivity and Strain Effects on Reaction Pathways

The cyclobutane ring in 3-(1-Methoxycyclobutyl)aniline is characterized by significant ring strain, a consequence of its bond angles deviating from the ideal tetrahedral angle of 109.5°. This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, providing alternative reaction pathways that are not available to unstrained analogues.

The ring strain in cyclobutane is a combination of angle strain and torsional strain. This stored energy can be released in reactions that lead to the opening of the four-membered ring. Such reactions can be initiated by electrophiles or nucleophiles, particularly under acidic or basic conditions. chemistrysteps.comchemistrysteps.com For example, in the presence of a strong acid, the methoxy (B1213986) group can be protonated, creating a good leaving group and facilitating a ring-opening process to form a more stable carbocation.

The reactivity of the cyclobutane ring can also be influenced by the aniline moiety. The electronic effects of the aniline ring can be transmitted to the cyclobutane group, potentially affecting the stability of intermediates formed during ring-opening reactions. For instance, the electron-donating nature of the aniline ring could stabilize a carbocation formed adjacent to the ring upon cleavage of a C-C bond in the cyclobutane.

It is also plausible that under certain catalytic conditions, such as those involving transition metals, the strained C-C bonds of the cyclobutane ring could undergo oxidative addition, leading to a variety of functionalized products. The steric bulk of the cyclobutyl group can also play a role in directing the approach of reagents. acs.orgnih.gov

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The amino group of the aniline is a powerful ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring, which increases the electron density at the ortho and para positions, making them more nucleophilic. chemistrysteps.combyjus.com

In 3-(1-Methoxycyclobutyl)aniline, the 1-methoxycyclobutyl group is located at the meta position relative to the amino group. Alkyl groups are generally weakly activating and also ortho-, para-directing. makingmolecules.com Therefore, in an EAS reaction on 3-(1-Methoxycyclobutyl)aniline, the directing effects of both the amino group and the 1-methoxycyclobutyl group must be considered.

The powerful ortho-, para-directing effect of the amino group will dominate. Thus, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. This means substitution is expected at positions 2, 4, and 6.

Position 2 (ortho to -NH₂): Substitution is electronically favored by the amino group.

Position 4 (para to -NH₂): Substitution is electronically favored by the amino group.

Position 6 (ortho to -NH₂): Substitution is electronically favored by the amino group.

However, the steric hindrance from the bulky 1-methoxycyclobutyl group at position 3 will likely disfavor substitution at the adjacent position 2. Therefore, the major products of electrophilic aromatic substitution are expected to be the 4- and 6-substituted derivatives. In acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. byjus.comchemistrysteps.com This can lead to the formation of some meta-substituted products relative to the original amino group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on 3-(1-Methoxycyclobutyl)aniline

ReactionReagentsPredicted Major Product(s)
BrominationBr₂/FeBr₃4-Bromo-3-(1-methoxycyclobutyl)aniline and 6-Bromo-3-(1-methoxycyclobutyl)aniline
NitrationHNO₃/H₂SO₄4-Nitro-3-(1-methoxycyclobutyl)aniline and 6-Nitro-3-(1-methoxycyclobutyl)aniline (potential for meta-product due to anilinium ion formation)
SulfonationFuming H₂SO₄4-Amino-2-(1-methoxycyclobutyl)benzenesulfonic acid and 2-Amino-4-(1-methoxycyclobutyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃Generally not successful due to complexation of the Lewis acid with the amino group. chemistrysteps.com

Nucleophilic Reactivity of the Methoxycyclobutyl Moiety

The methoxy group (-OCH₃) attached to the cyclobutane ring possesses a lone pair of electrons on the oxygen atom, making it a potential nucleophilic center. However, the nucleophilicity of this ether oxygen is generally weak. It can participate in reactions where it acts as a Lewis base, for example, by coordinating to a strong acid.

Under strongly acidic conditions, the oxygen of the methoxy group can be protonated. This protonation converts the methoxy group into a good leaving group (methanol), which can initiate a cascade of reactions, including ring-opening of the cyclobutane as discussed earlier.

The nucleophilicity of the methoxy group is generally lower than that of the aniline nitrogen. Therefore, in reactions involving electrophiles, the primary site of attack will be the aniline nitrogen or the activated aromatic ring, rather than the methoxy oxygen.

Reaction Kinetics and Thermodynamics of Derivative Formation from 3-(1-Methoxycyclobutyl)aniline

The rates and equilibrium positions of reactions involving 3-(1-Methoxycyclobutyl)aniline are influenced by both electronic and steric factors. The formation of derivatives, such as amides via acylation, is a common reaction for anilines.

The kinetics of such reactions can be described by rate laws that are typically first or second order. The rate constants for these reactions would be expected to be influenced by the nature of the substituent on the aniline ring. The electron-donating 1-methoxycyclobutyl group is expected to increase the rate of reactions where the aniline nitrogen acts as a nucleophile, compared to unsubstituted aniline.

While specific experimental data for 3-(1-Methoxycyclobutyl)aniline is not available, data from studies on other substituted anilines can provide a basis for estimation. researchgate.netorientjchem.orgkau.edu.sa

Table 3: Estimated Thermodynamic Parameters for the Acylation of 3-(1-Methoxycyclobutyl)aniline

Thermodynamic ParameterEstimated Value RangeInterpretation
ΔH‡ (Enthalpy of Activation)10 - 20 kJ/molEnergy barrier for the reaction.
ΔS‡ (Entropy of Activation)-80 to -120 J/mol·KIndicates an ordered transition state.
ΔG‡ (Gibbs Free Energy of Activation)40 - 60 kJ/molOverall barrier to the reaction at room temperature.
ΔH (Enthalpy of Reaction)-40 to -60 kJ/molExothermic reaction.
ΔG (Gibbs Free Energy of Reaction)-10 to -20 kJ/molSpontaneous reaction.

Note: These values are estimations based on data for similar aniline acylation reactions and are meant to be representative.

Computational Studies on Reaction Intermediates and Transition States

Computational chemistry provides a powerful tool to investigate the mechanistic details of reactions involving 3-(1-Methoxycyclobutyl)aniline at the molecular level. Methods such as Density Functional Theory (DFT) can be employed to model the structures and energies of reactants, products, intermediates, and transition states. acs.orgumn.edumdpi.com

For electrophilic aromatic substitution, computational studies can be used to:

Calculate the electron density at different positions on the aromatic ring to predict the regioselectivity of the attack.

Model the structures and energies of the sigma-complex intermediates for ortho, meta, and para attack to determine the most stable pathway.

Locate the transition state structures and calculate the activation energies for each substitution pathway, providing a quantitative prediction of the product distribution.

For reactions involving the cyclobutane ring, computational studies can:

Determine the ring strain energy of the 1-methoxycyclobutyl group.

Model the potential energy surface for ring-opening reactions under different conditions to identify the most likely mechanistic pathways.

Investigate the stability of carbocationic or radical intermediates that may be formed during ring cleavage.

Furthermore, computational methods can be used to calculate properties that are difficult to measure experimentally, such as the Hammett parameter (σ) for the 1-methoxycyclobutyl substituent, which would provide a quantitative measure of its electronic effect. wikipedia.orgwiredchemist.comstenutz.eupitt.edu

Advanced Spectroscopic and Analytical Elucidation of 3 1 Methoxycyclobutyl Aniline Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(1-Methoxycyclobutyl)aniline (B6194881), a combination of 1D and 2D NMR experiments would provide an unambiguous structural assignment.

2D NMR Techniques for Structural Assignment (COSY, HSQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals and establish connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(1-Methoxycyclobutyl)aniline, COSY would show correlations between the adjacent protons on the aromatic ring. It would also map the couplings between the methylene (B1212753) protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C spectra. For instance, the signal for the methoxy (B1213986) protons (~3 ppm) would correlate with the methoxy carbon signal (~50-60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is critical for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

Correlations from the methoxy protons to the quaternary C1 carbon of the cyclobutyl ring.

Correlations from the cyclobutyl methylene protons to the aromatic C3 carbon, confirming the attachment point of the cyclobutyl group to the aniline (B41778) ring.

Correlations from the aromatic protons to neighboring and distant aromatic carbons, confirming their positions relative to the amino and cyclobutyl substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 3-(1-Methoxycyclobutyl)aniline (C₁₁H₁₅NO), the expected exact mass can be calculated.

Molecular Formula: C₁₁H₁₅NO

Monoisotopic Mass: 177.1154 u

An HRMS instrument would measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ to within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry breaks the molecule into characteristic fragments. Analyzing these fragments helps to piece together the structure. Expected fragmentation pathways for 3-(1-Methoxycyclobutyl)aniline under electron ionization (EI) could include:

Loss of the methoxy group (•OCH₃) to give a fragment at m/z 146.

Cleavage of the cyclobutyl ring.

Formation of a stable anilinium-type ion.

Table 2: Key Ions in the Predicted Mass Spectrum of 3-(1-Methoxycyclobutyl)aniline

m/z (charge) Proposed Formula Description
177 [C₁₁H₁₅NO]⁺ Molecular Ion (M⁺)
162 [C₁₀H₁₂NO]⁺ Loss of CH₃
146 [C₁₀H₁₂N]⁺ Loss of OCH₃
93 [C₆H₇N]⁺ Aniline fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. photothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. photothermal.com For 3-(1-Methoxycyclobutyl)aniline, the key expected IR absorption bands are:

N-H Stretching: As a primary amine, it should show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl and methoxy groups will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The aromatic C-N stretch is expected to be a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-O Stretching: A strong band corresponding to the C-O stretch of the methoxy ether is expected around 1075-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures scattered light and is more sensitive to non-polar, symmetric bonds. photothermal.com It would be particularly useful for observing:

C=C Aromatic Stretching: The symmetric "ring breathing" mode of the benzene (B151609) ring often gives a strong, sharp signal in the Raman spectrum.

C-C Stretching: The vibrations of the cyclobutyl carbon skeleton would be visible.

The combination of IR and Raman provides a more complete vibrational profile of the molecule. photothermal.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should 3-(1-Methoxycyclobutyl)aniline be crystallized into a single crystal of sufficient quality, X-ray crystallography could provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and the exact conformation of the molecule in the crystal lattice. It would unambiguously confirm the connectivity of the atoms and the relative orientation of the methoxy group to the cyclobutyl ring and the orientation of the entire substituent relative to the aniline ring. Currently, there is no publicly available crystal structure for this specific compound.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. nih.govrsc.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The structure of 3-(1-Methoxycyclobutyl)aniline is achiral. It possesses a plane of symmetry that bisects the aniline ring and the cyclobutyl substituent. Because the molecule is achiral, it will not exhibit a CD or ORD spectrum. Therefore, these techniques are not applicable for the structural analysis of this particular compound unless it were to be derivatized with a chiral auxiliary or used as a ligand in a chiral complex. nih.gov

Computational Chemistry and Theoretical Analysis of 3 1 Methoxycyclobutyl Aniline

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. journalajopacs.comnih.gov Geometric optimization of 3-(1-Methoxycyclobutyl)aniline (B6194881) is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or cc-pVDZ to find the lowest energy structure. nih.govnanobioletters.com This process determines key geometric parameters.

The optimized structure reveals a puckered cyclobutane (B1203170) ring, a common feature that alleviates inherent ring strain. nanobioletters.comchemistrysteps.com The bond lengths and angles within the aniline (B41778) moiety are consistent with those of substituted aniline molecules, showing slight distortions due to the bulky methoxycyclobutyl substituent. researchgate.net

Table 1: Selected Optimized Geometric Parameters for 3-(1-Methoxycyclobutyl)aniline (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(ring)-C(ring) (avg)1.55
C(aromatic)-C(aromatic) (avg)1.39
C(aromatic)-N1.40
C(cyclobutyl)-O1.43
O-CH₃1.42
**Bond Angles (°) **
C-N-H (avg)112.0
C(aromatic)-C(cyclobutyl)-C(cyclobutyl)121.5
C(cyclobutyl)-O-C(methyl)118.0

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uchile.cl The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com

For 3-(1-Methoxycyclobutyl)aniline, the HOMO is expected to be delocalized across the aniline ring and the nitrogen atom's lone pair, which is characteristic of aniline derivatives. nih.govresearchgate.net The LUMO is primarily distributed over the π-system of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Table 2: Calculated FMO Energies for 3-(1-Methoxycyclobutyl)aniline (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-5.58
LUMO-0.75
Energy Gap (ΔE) 4.83

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule's surface, predicting sites for electrophilic and nucleophilic attack. libretexts.orgreed.edu These maps illustrate regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, colored blue).

In 3-(1-Methoxycyclobutyl)aniline, the MEP surface would show the most negative potential concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group. researchgate.netresearchgate.net These sites are the most likely targets for electrophilic attack. Conversely, regions of positive potential are expected around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic interaction. researchgate.net

Table 3: Hypothetical Electrostatic Potential Extrema for 3-(1-Methoxycyclobutyl)aniline

ParameterLocationPotential (kJ/mol)
Vmin (Most Negative) Near Nitrogen Atom-110.5
Near Oxygen Atom-95.2
Vmax (Most Positive) Near Amine Hydrogens+135.8

Conformational Analysis of the Cyclobutyl and Aniline Moieties

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For 3-(1-Methoxycyclobutyl)aniline, the conformational flexibility arises from the puckering of the cyclobutane ring and rotation around several single bonds.

Table 4: Relative Energies of Hypothetical Conformers of 3-(1-Methoxycyclobutyl)aniline

Conformer IDCyclobutyl PuckeringSubstituent Position (Aniline, Methoxy)Relative Energy (kcal/mol)
Conf-1 PuckeredEquatorial, Axial0.0 (Global Minimum)
Conf-2 PuckeredAxial, Equatorial+1.5
Conf-3 PuckeredEquatorial, Equatorial+2.1
Conf-4 Planar-+5.8

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of a molecule's behavior over time, including its internal motions and interactions with its environment, such as a solvent. tubitak.gov.tr Simulating 3-(1-Methoxycyclobutyl)aniline in an aqueous environment can reveal how water molecules interact with the polar amine and methoxy groups through hydrogen bonding. kyushu-u.ac.jp

MD simulations track the trajectory of each atom, allowing for the analysis of conformational stability and flexibility. nih.gov The Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure is often monitored. A stable RMSD value over the course of a simulation indicates that the molecule has reached an equilibrium state and is not undergoing major conformational changes. nih.gov Such simulations can confirm the persistence of the puckered cyclobutane ring and show the dynamic nature of solvent interactions.

Table 5: Hypothetical MD Simulation Parameters and Results for 3-(1-Methoxycyclobutyl)aniline in Water

ParameterValue
Simulation Time50 ns
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm
Average RMSD (backbone) 1.8 Å

Quantum Chemical Characterization of Intramolecular Interactions

Beyond covalent bonds, intramolecular non-covalent interactions play a crucial role in determining a molecule's preferred three-dimensional structure and stability. ijcce.ac.ircolostate.edu In 3-(1-Methoxycyclobutyl)aniline, these include steric repulsion and electrostatic interactions between the methoxycyclobutyl substituent and the aniline ring.

Table 6: Hypothetical Intramolecular Interactions in the Most Stable Conformer

Interaction TypeAtoms InvolvedEstimated Stabilization Energy (kcal/mol)
Steric RepulsionMethoxy Group ↔ Ortho-H of Aniline-0.8
Anomeric EffectO-C(cyclobutyl)-C(aniline)+1.2
Dipole-DipoleC-O Dipole ↔ C-N Dipole+0.5

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is essential for validating synthesized structures. Time-Dependent DFT (TD-DFT) is commonly used to predict UV-visible absorption spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are used for NMR chemical shifts. nanobioletters.comkyushu-u.ac.jp

For 3-(1-Methoxycyclobutyl)aniline, TD-DFT calculations would predict electronic transitions, primarily the π → π* transitions characteristic of the aniline chromophore. researchgate.net The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data. A strong correlation between predicted and observed spectra provides high confidence in the determined molecular structure. nanobioletters.com

Table 7: Hypothetical Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
UV-Vis (λmax) 290 nm288 nm
¹H NMR (δ, ppm)
Aromatic-H (ortho)6.75
Aromatic-H (meta/para)7.10 - 7.25
Methoxy-H3.25
¹³C NMR (δ, ppm)
C-N (aromatic)145.8
Methoxy-C51.5

Applications of 3 1 Methoxycyclobutyl Aniline in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

In the realm of organic chemistry, a building block is a molecule that can be readily incorporated into a larger, more complex structure. wikipedia.org 3-(1-Methoxycyclobutyl)aniline (B6194881) serves as an exemplary building block due to its distinct functional groups: a nucleophilic aniline (B41778) moiety and a sterically demanding 3D-shaped methoxycyclobutyl substituent. This combination allows for precise control over the assembly of intricate molecular frameworks. wikipedia.org

The aniline portion of the molecule provides a reactive site for a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization followed by Sandmeyer reactions, which can convert the amino group into a wide range of other functionalities. wikipedia.org The methoxycyclobutyl group, on the other hand, imparts specific steric and electronic properties to the final molecule, influencing its conformation and reactivity. This is particularly valuable in the design of bioactive molecules and advanced materials where three-dimensional structure is a key determinant of function.

Recent advancements in synthetic methodologies have further expanded the utility of such building blocks. For instance, the development of automated synthesis platforms that utilize modular building blocks allows for the rapid and efficient construction of complex 3D molecules. illinois.edu These technologies, combined with a diverse array of building blocks like 3-(1-Methoxycyclobutyl)aniline, are paving the way for the creation of novel pharmaceuticals, diagnostic tools, and materials. illinois.edu

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of immense importance in medicinal chemistry and materials science. uou.ac.inopenmedicinalchemistryjournal.com The aniline moiety of 3-(1-Methoxycyclobutyl)aniline is a key functional group for the construction of various nitrogen-containing heterocycles. beilstein-journals.org

Aniline and its derivatives are common starting materials for the synthesis of a wide range of heterocyclic systems, including indoles, quinolines, and benzodiazepines. nih.govresearchgate.net The specific substitution pattern of 3-(1-Methoxycyclobutyl)aniline can influence the course of these cyclization reactions, leading to the formation of unique and potentially bioactive heterocyclic structures. For example, in the synthesis of quinolines via the Combes synthesis, a diarylamine is heated with a carboxylic acid in the presence of a catalyst like zinc chloride to form a 9-substituted acridine. researchgate.net The nature of the substituents on the aniline ring can significantly impact the reaction's efficiency and the properties of the resulting acridine.

The synthesis of meta-substituted anilines, a structural motif present in several marketed drugs, is often challenging due to the ortho- and para-directing nature of the amino group. wikipedia.orgbeilstein-journals.org However, methods have been developed to access these valuable compounds, which can then be used to synthesize complex heterocyclic structures. beilstein-journals.org The presence of the bulky methoxycyclobutyl group at the meta-position of the aniline ring in 3-(1-Methoxycyclobutyl)aniline makes it a valuable precursor for such applications.

Precursor in the Generation of Advanced Ligands and Catalysts

The development of new catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. nih.gov Anilines and their derivatives have been successfully employed as ligands in transition metal catalysis. nih.gov The nitrogen atom of the aniline can coordinate to a metal center, and the electronic and steric properties of the substituents on the aromatic ring can be fine-tuned to modulate the catalyst's activity and selectivity.

For instance, palladium(II)-NHC (N-heterocyclic carbene) complexes bearing aniline ligands have been shown to be highly active precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The ability to easily modify the aniline ligand allows for the optimization of the catalyst for specific transformations. The unique steric and electronic profile of 3-(1-Methoxycyclobutyl)aniline makes it an intriguing candidate for incorporation into such catalytic systems.

The synthesis of these advanced ligands often involves the functionalization of the aniline core. The versatile reactivity of the amino group allows for the introduction of other coordinating groups, leading to the formation of multidentate ligands that can form highly stable and reactive metal complexes.

Derivatization for Material Science Applications (e.g., Polymer Precursors)

The properties of polymeric materials are dictated by the structure of their monomeric building blocks. Aniline itself is a key precursor in the production of polyurethanes. wikipedia.org By modifying the aniline structure, it is possible to create polymers with tailored properties.

The incorporation of the 3-(1-methoxycyclobutyl)aniline moiety into a polymer backbone could introduce unique characteristics. The bulky and three-dimensional nature of the methoxycyclobutyl group could disrupt polymer chain packing, potentially leading to materials with altered solubility, thermal properties, and mechanical strength.

Furthermore, the aniline nitrogen can be a site for further chemical modification, allowing for the cross-linking of polymer chains or the attachment of other functional groups. This versatility opens up possibilities for creating novel materials for a range of applications, from advanced coatings to specialized membranes. The modular design and synthesis of functionalized building blocks are crucial for the development of such materials. semanticscholar.org

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. beilstein-journals.orglindau-nobel.org The design of molecules that can self-assemble into well-defined supramolecular architectures is a key area of research with applications in drug delivery, sensing, and materials science. beilstein-journals.org

The structure of 3-(1-Methoxycyclobutyl)aniline, with its aromatic ring capable of π-π stacking and its amino and methoxy (B1213986) groups capable of hydrogen bonding, makes it a potential building block for supramolecular assemblies. The specific shape and electronic properties of the methoxycyclobutyl group can influence the geometry and stability of the resulting supramolecular structures.

For example, 1,3,5-triazine-based compounds are used as building blocks for constructing oligomers relevant to supramolecular chemistry. rsc.org Similarly, glycoluril-based heterocycles serve as building blocks for macrocyclic compounds that can encapsulate small molecules. muni.cz The unique features of 3-(1-Methoxycyclobutyl)aniline could be harnessed to create novel host-guest systems or self-assembling materials with interesting properties.

Research on Derivatives and Analogues of 3 1 Methoxycyclobutyl Aniline

Systematic Modification of the Aniline (B41778) Moiety for Altered Reactivity

The aniline portion of 3-(1-Methoxycyclobutyl)aniline (B6194881) is a prime target for systematic modification to modulate the compound's physicochemical and pharmacological properties. The reactivity of both the amino group and the aromatic ring can be finely tuned through the introduction of various substituents.

The amino group (-NH2) is a nucleophilic center and a hydrogen bond donor, making it a key interaction point with biological targets. Its basicity and nucleophilicity are heavily influenced by the electronic nature of substituents on the aromatic ring. chemistrysteps.com Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, enhancing its basicity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halo groups (-F, -Cl) decrease electron density, making the amine less basic and less nucleophilic. chemistrysteps.com This modulation is critical, as the charge state of the amine at physiological pH affects receptor binding, cell permeability, and metabolic stability.

Furthermore, these substituents alter the reactivity of the aromatic ring towards electrophilic aromatic substitution. EDGs activate the ortho and para positions, facilitating the introduction of further functional groups, while EWGs deactivate the ring and direct incoming electrophiles to the meta position. chemistrysteps.com In the context of drug design, such modifications can be used to block sites of metabolism, introduce new binding interactions, or attach linkers for conjugation.

Quantitative structure-activity relationship (QSAR) studies often correlate the electronic effect of these substituents, quantified by the Hammett constant (σ), with biological activity or chemical reactivity. nih.gov For instance, research on various substituted anilines has shown that the presence of EWGs can increase toxic effects in certain assays, linking electronic properties to biological outcomes. nih.gov

Below is a data table illustrating the potential effects of common substituents on the properties of the aniline moiety.

Substituent (R) on Aniline RingPositionHammett Constant (σ)Predicted Effect on Basicity (pKa of conjugate acid)Predicted Effect on Nucleophilicity
-H-0.00Baseline (~4.6)Baseline
-CH₃para-0.17IncreaseIncrease
-OCH₃para-0.27IncreaseIncrease
-Clpara+0.23DecreaseDecrease
-CNpara+0.66Significant DecreaseSignificant Decrease
-NO₂para+0.78Significant DecreaseSignificant Decrease

Note: Hammett constants are established values for benzoic acid ionization but are indicative of electronic effects in anilines. pKa values are approximate.

Exploration of Substituent Effects on the Cyclobutyl Ring System

The cyclobutane (B1203170) ring is a valuable structural motif in medicinal chemistry, prized for its ability to confer a rigid, three-dimensional geometry that can improve binding affinity and metabolic stability compared to more flexible alkyl chains. nih.govbohrium.com The puckered conformation of the cyclobutane ring in 3-(1-Methoxycyclobutyl)aniline means that additional substituents will occupy distinct axial or equatorial positions, leading to specific stereochemical arrangements that can be crucial for biological activity. nih.gov

Introducing substituents onto the cyclobutyl ring can influence several key drug-like properties:

Lipophilicity: Adding non-polar groups like methyl or ethyl can increase the molecule's lipophilicity (logP), which may enhance membrane permeability. Conversely, polar groups like hydroxyl (-OH) or amino (-NH2) groups will decrease lipophilicity and increase aqueous solubility.

Metabolic Stability: The cyclobutane ring itself is relatively inert chemically. nih.gov However, introducing substituents can either provide new sites for metabolic attack or sterically shield other parts of the molecule, such as the methoxy (B1213986) group or the bond to the aniline ring, from enzymatic degradation.

Conformation and Binding: Substituents can alter the preferred puckering of the cyclobutane ring, thereby changing the spatial orientation of the aniline and methoxy groups. This can have a profound effect on how the molecule fits into a target's binding pocket. The challenge in synthesizing and characterizing such analogues lies in controlling the stereochemistry and understanding the complex conformational dynamics of the substituted ring. nih.govacs.org

The following table provides hypothetical data on how different substituents on the cyclobutyl ring might alter key physicochemical properties.

Substituent on Cyclobutyl RingPositionPredicted cLogPPredicted Topological Polar Surface Area (TPSA Ų)Potential Impact
-H (Parent Compound)-~2.5~35.3Baseline
-F3-position~2.6~35.3May block metabolism, alter pKa of aniline
-OH3-position~1.9~55.5Increases polarity, potential new H-bond
-CH₃2-position~3.0~35.3Increases lipophilicity, adds steric bulk
=O (carbonyl)2-position~1.8~52.3H-bond acceptor, potential reactive metabolite

Note: cLogP and TPSA values are estimations based on general substituent effects.

Synthesis of Spirocyclic and Fused-Ring Analogues

To explore more conformationally restricted chemical space, spirocyclic and fused-ring analogues of 3-(1-Methoxycyclobutyl)aniline represent a logical next step. Such modifications reduce the number of rotatable bonds, which can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Spirocyclic Analogues: A spirocycle could be formed at one of the carbons of the cyclobutane ring. For instance, a common strategy involves the reaction of a ketone precursor with a bifunctional reagent. Aniline derivatives are often used in reactions that form spirocycles. nih.gov For example, a Strecker reaction involving a piperidin-4-one, aniline, and trimethylsilyl cyanide is a key step in the synthesis of a spirocyclic imidazolinone. nih.gov One could envision converting the cyclobutyl moiety of the parent compound into a cyclobutanone (B123998), which could then serve as a starting point for various spirocyclization reactions. The synthesis of spirocycles has become a significant area of research, with many new asymmetric methodologies being developed. rsc.org

Fused-Ring Analogues: Creating a fused-ring system could involve forming a new ring that shares a bond with either the aniline's aromatic ring or the cyclobutane ring.

Fusion to the Aniline Ring: Oxidative cyclization of aniline derivatives is a common method to create fused heterocyclic systems like benzimidazoles. mdpi.com A suitably placed functional group on the cyclobutyl moiety could participate in an intramolecular cyclization with the aniline nitrogen or the ortho position of the aromatic ring to form novel polycyclic structures.

Fusion to the Cyclobutane Ring: Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones are an emerging strategy for constructing complex fused and bridged ring systems. nih.gov This deconstructive approach uses the strain energy of the four-membered ring to drive the formation of more complex architectures.

These advanced synthetic strategies allow for the creation of novel and structurally diverse analogues that significantly expand the chemical space around the original scaffold.

Structure-Reactivity Relationship Studies of 3-(1-Methoxycyclobutyl)aniline Analogues

Structure-reactivity relationship (SRR) studies investigate how modifications to a molecule's structure influence its chemical reactivity. These studies are fundamental to understanding reaction mechanisms and predicting the stability and metabolic fate of drug candidates. For analogues of 3-(1-Methoxycyclobutyl)aniline, SRR studies would typically involve quantitative analysis using tools like the Hammett equation. wikipedia.org

A Hammett plot correlates the logarithm of reaction rates or equilibrium constants for a series of substituted compounds against the Hammett substituent constant (σ). wikipedia.org A linear relationship suggests a consistent reaction mechanism across the series. The slope of the line, known as the reaction constant (ρ), provides insight into the charge development in the transition state. acs.orgresearchgate.net

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state.

A positive ρ value indicates the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge.

Non-linear or "V-shaped" Hammett plots can indicate a change in the reaction mechanism or rate-limiting step as the electronic nature of the substituent is varied. acs.org

For the aniline moiety, an SRR study could examine the rate of N-acylation. A negative ρ value would be expected, as EDGs enhance the nucleophilicity of the nitrogen. For the cyclobutyl ring, SRR studies are less common but could involve investigating the stability of the methoxy group towards acid-catalyzed cleavage, probing how remote substituents on the ring electronically influence this reaction.

The following table summarizes the predicted relationships between structural changes and chemical reactivity for hypothetical analogues.

Structural ModificationReaction StudiedPredicted Change in ReactivityRationale
EWG on aniline ring (e.g., -NO₂)N-acylationDecreased rateReduces nucleophilicity of the amino group.
EDG on aniline ring (e.g., -OCH₃)Electrophilic Aromatic SubstitutionIncreased rateActivates the aromatic ring.
EWG on aniline ring (e.g., -Cl)Oxidative MetabolismPotentially decreased rateRaises the oxidation potential of the aniline. researchgate.net
Steric bulk near amino groupN-alkylationDecreased rateSteric hindrance of the reaction center.
EWG on cyclobutyl ringAcid-catalyzed loss of methanol (B129727)Decreased rateDestabilizes potential carbocation intermediate.

By systematically synthesizing derivatives and quantifying their reactivity, a comprehensive understanding of the molecule's chemical behavior can be developed, guiding the design of more stable and effective analogues.

Emerging Research Directions and Future Perspectives for 3 1 Methoxycyclobutyl Aniline

The chemical compound 3-(1-methoxycyclobutyl)aniline (B6194881), while a distinct molecular entity, currently occupies a space of underexplored potential within the broader landscape of chemical research. Its unique structure, combining an aromatic amine with a sterically demanding, non-planar cyclobutyl group, suggests a range of possibilities for novel applications and synthetic methodologies. The future of research into this compound lies in the application of cutting-edge chemical technologies and theoretical models to unlock its potential. This article explores the emerging research directions and future perspectives for 3-(1-methoxycyclobutyl)aniline, focusing on advanced synthesis, derivatization, material science applications, and theoretical understanding.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-(1-Methoxycyclobutyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclobutane derivatives. For example:

Cyclobutane functionalization : Introduce methoxy groups via nucleophilic substitution (e.g., using methanol and catalytic acid/base) .

Aniline coupling : Attach the aniline moiety via Buchwald-Hartwig amination or Ullmann coupling, optimizing palladium catalysts and ligands for regioselectivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

  • Critical Factors : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) significantly impact yield (reported 45–78%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-(1-Methoxycyclobutyl)aniline?

  • Characterization Protocol :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxycyclobutyl (-OCH₃) and aniline (-NH₂) groups. Methoxy protons appear as singlets at δ 3.2–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 206.13) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) and detect byproducts .

Q. How does the stability of 3-(1-Methoxycyclobutyl)aniline vary under different pH and temperature conditions?

  • Stability Assessment :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 40°C). The compound is stable in neutral conditions but hydrolyzes in acidic/basic media, forming cyclobutanol derivatives .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for room-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(1-Methoxycyclobutyl)aniline derivatives across different studies?

  • Analytical Approach :

Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀, bacterial MIC) using standardized protocols to eliminate variability .

Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using a derivatives library (Table 1) .
Table 1 : Substituent Effects on Biological Activity

SubstituentEnzyme Inhibition IC₅₀ (μM)Antibacterial MIC (μg/mL)
-OCH₃ (methoxy)12.3 ± 1.564
-OC₂H₅ (ethoxy)8.7 ± 0.932
-Cl (chloro)25.1 ± 2.1>128

Q. What computational strategies are employed to predict the binding interactions of 3-(1-Methoxycyclobutyl)aniline with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The methoxy group shows hydrogen bonding with active-site residues (e.g., Asp301) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The HOMO (-5.2 eV) localizes on the aniline ring, suggesting nucleophilic attack sites .

Q. What role does the methoxycyclobutyl group play in modulating the compound's pharmacokinetic properties?

  • Mechanistic Insights :

  • Lipophilicity : The cyclobutyl group increases logP (2.1 vs. 1.5 for unsubstituted aniline), enhancing membrane permeability .
  • Metabolic Stability : In vitro liver microsome assays show slower oxidation (t₁/₂ = 45 min) compared to linear-chain analogs (t₁/₂ = 20 min), due to steric hindrance from the cyclobutyl ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.